molecular formula C22H18F3N7O B6532536 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzoyl]piperazine CAS No. 920405-88-5

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzoyl]piperazine

カタログ番号: B6532536
CAS番号: 920405-88-5
分子量: 453.4 g/mol
InChIキー: ZGXKTEIGUAXXOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzoyl]piperazine is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a phenyl group and a piperazine moiety substituted with a 3-(trifluoromethyl)benzoyl group. This structure combines a rigid aromatic system with a flexible piperazine linker, which is often exploited in medicinal chemistry to enhance binding affinity and selectivity toward biological targets such as kinases or G protein-coupled receptors (GPCRs) .

特性

IUPAC Name

[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N7O/c23-22(24,25)16-6-4-5-15(13-16)21(33)31-11-9-30(10-12-31)19-18-20(27-14-26-19)32(29-28-18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXKTEIGUAXXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

2.1.1. Pyrazolo-Triazolopyrimidine Derivatives (e.g., 5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, 6b)
  • Core Structure : The target compound shares a triazolo-pyrimidine core with analogs like 6b but differs in substituents. While 6b features a trifluoromethyl group directly on the triazolo ring, the target compound incorporates a phenyl group at the same position and a trifluoromethylbenzoyl-piperazine side chain .
  • Synthetic Routes : Both compounds derive from hydrazinyl intermediates (e.g., compound 3 in ), but the target compound’s synthesis likely involves coupling reactions with benzoyl chlorides, whereas 6b is formed via condensation with trifluoroacetic acid .
2.1.2. Piperazine-Linked Trifluoromethyl Derivatives (e.g., Compound 3 in )
  • Structural Divergence: The target compound’s piperazine is substituted with a benzoyl group, unlike compound 3 (methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate), which features a long aliphatic ester chain .
  • Functional Implications : The ester group in compound 3 may confer higher solubility in polar solvents, while the aromatic benzoyl group in the target compound could enhance π-π stacking interactions with hydrophobic protein pockets .

Functional Analogs

2.2.1. Kinase Inhibitors with Triazolopyrimidine Cores

Triazolopyrimidines are well-documented kinase inhibitors (e.g., JAK2 or EGFR inhibitors). The target compound’s triazolo-pyrimidine core resembles these agents but distinguishes itself through the phenyl and trifluoromethylbenzoyl-piperazine substituents, which may modulate selectivity. For instance, bulkier substituents like the benzoyl group could reduce off-target effects compared to simpler alkyl chains .

2.2.2. Piperazine-Based Antagonists

Compounds like 1-(4-(trifluoromethyl)phenyl)piperazine (compound 2 in ) are common in serotonin receptor ligands. The target compound’s benzoyl substitution likely shifts its activity away from GPCRs toward enzymatic targets due to steric and electronic differences .

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Hypothesized Bioactivity
Target Compound Triazolo[4,5-d]pyrimidine Phenyl, 3-(trifluoromethyl)benzoyl-piperazine Kinase inhibition, enhanced selectivity
6b () Pyrazolo-triazolo[4,3-c]pyrimidine Trifluoromethyl Anticancer, antiviral
Compound 3 () Piperazine Aliphatic ester, trifluoromethylphenyl GPCR modulation, solubility

Notes

Synthesis Challenges : The target compound’s benzoyl-piperazine side chain requires precise coupling conditions (e.g., BOP/NEt₃ in DCM as in ), which may affect yield compared to simpler analogs .

Contradictions in Evidence : emphasizes triazolo-pyrimidine derivatives for enzymatic targets, while focuses on piperazine-based GPCR ligands. This suggests the target compound’s activity could vary significantly depending on substituent placement.

Data Limitations : The provided evidence lacks direct pharmacological data for the target compound. Comparisons are inferred from structural analogs, necessitating further experimental validation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。